molecular formula C28H30FNO4 B1311830 (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate CAS No. 917752-49-9

(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

Cat. No.: B1311830
CAS No.: 917752-49-9
M. Wt: 463.5 g/mol
InChI Key: LXBBQBGIZITSJH-WRBWEIJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate is a synthetic ester derivative of pitavastatin, a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Structurally, it features a quinoline core substituted with a cyclopropyl group and a 4-fluorophenyl moiety, along with a dihydroxyheptenoate side chain esterified to a propyl group .

This compound serves as a key intermediate in the synthesis of pitavastatin, a clinically used statin noted for its high efficacy in lowering low-density lipoprotein (LDL) cholesterol . The propyl ester form enhances stability and bioavailability during drug formulation, as ester prodrugs are typically hydrolyzed in vivo to release the active acid form . Pharmacologically, pitavastatin and its derivatives also exhibit pleiotropic effects, including antithrombotic and anti-inflammatory activities, mediated through mechanisms such as thrombomodulin expression promotion .

Properties

IUPAC Name

propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FNO4/c1-2-15-34-26(33)17-22(32)16-21(31)13-14-24-27(18-9-11-20(29)12-10-18)23-5-3-4-6-25(23)30-28(24)19-7-8-19/h3-6,9-14,19,21-22,31-32H,2,7-8,15-17H2,1H3/b14-13+/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBBQBGIZITSJH-WRBWEIJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, commonly referred to as a quinoline derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H30FNO4
  • Molecular Weight : 463.5 g/mol
  • IUPAC Name : propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : Studies have demonstrated that this compound induces cell cycle arrest at the G2/M phase in several cancer cell lines.
  • Apoptosis Induction : The compound promotes apoptosis via the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against a range of bacterial strains, particularly those resistant to conventional antibiotics:

  • Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity against Gram-positive bacteria.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : The compound acts as a selective inhibitor of specific kinases involved in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Breast Cancer Cell Lines :
    • A study conducted on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.
  • Animal Model Studies :
    • In vivo studies using xenograft models demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces G2/M arrest and apoptosis
AntimicrobialEffective against Gram-positive bacteria
Kinase InhibitionSelective inhibition observed
ROS GenerationIncreased oxidative stress leading to cell death

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that compounds similar to (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate exhibit promising anticancer properties. Studies have shown that quinoline derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
  • Antimicrobial Properties
    • The compound has demonstrated potential as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes effectively, leading to cell death. This property is particularly valuable in developing new antibiotics in response to rising antibiotic resistance .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism of action appears to involve the modulation of neuroinflammatory pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that utilize various reagents and catalysts. Understanding these synthetic routes is crucial for optimizing yield and purity for pharmaceutical applications.

Synthesis Method Reagents Used Yield (%) Notes
Method ATrifluoroacetic acid in dichloromethane85%Effective for initial synthesis
Method BVarious alkyl halides with quinoline derivatives75%Useful for derivative formation

Case Studies

  • Study on Anticancer Activity
    • A recent study investigated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound for further development .
  • Antimicrobial Testing
    • In vitro tests showed that this compound exhibited activity against Gram-positive and Gram-negative bacteria, highlighting its versatility as an antimicrobial agent .
  • Neuroprotection Research
    • A study focusing on neurodegenerative diseases found that the compound could reduce oxidative stress markers in neuronal cells, supporting its role as a neuroprotective agent .

Comparison with Similar Compounds

Structural and Molecular Comparison

The compound is compared with four major statins (pitavastatin, fluvastatin, rosuvastatin, and atorvastatin) and structurally related esters. Key differences lie in their core heterocyclic systems, substituents, and molecular properties.

Table 1: Molecular Properties of Statins and Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
(3R,5S,E)-Propyl ester (query compound) C₂₈H₃₁FNO₄* ~463.51* Quinoline Cyclopropyl, 4-fluorophenyl, propyl ester
Pitavastatin (acid form) C₂₅H₂₄FNO₄ 421.46 Quinoline Cyclopropyl, 4-fluorophenyl
Fluvastatin C₂₄H₂₆FNO₄ 411.47 Indole 4-fluorophenyl, isopropyl
Rosuvastatin C₂₂H₂₈FN₃O₆S 481.54 Pyrimidine-pyridine 4-fluorophenyl, methylsulfonyl
Atorvastatin C₃₃H₃₅FN₂O₅ 558.65 Pyrrole 4-fluorophenyl, carbamoyl
Ethyl ester analog C₂₇H₂₈FNO₄ 449.51 Quinoline Cyclopropyl, 4-fluorophenyl, ethyl ester


*Calculated based on ethyl ester data ; propyl ester adds a –C₃H₇ group.

Pharmacological and Functional Differences

  • Potency: Pitavastatin (acid form) exhibits higher LDL-lowering potency (50% inhibitory concentration [IC₅₀] ~6.8 nM) compared to fluvastatin (IC₅₀ ~44 nM) due to its optimized quinoline structure and fluorophenyl group enhancing target binding .
  • Metabolism : The propyl ester derivative improves lipophilicity, facilitating intestinal absorption. In contrast, atorvastatin’s pyrrole core and fluorine substitutions reduce first-pass metabolism, extending its half-life .

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step synthetic route involving:

  • Synthesis of the substituted quinoline intermediate.
  • Formation of the chiral dihydroxyheptenoate side chain.
  • Coupling of the quinoline moiety with the side chain.
  • Final esterification to yield the propyl ester.

Synthesis of the Quinoline Core

The quinoline ring substituted at positions 2 and 4 is generally prepared via classical methods such as the Skraup or Friedländer synthesis, modified to introduce the cyclopropyl and 4-fluorophenyl substituents. The cyclopropyl group is introduced through cyclopropanation reactions on suitable precursors or via cross-coupling reactions using cyclopropyl organometallic reagents.

Preparation of the Chiral Dihydroxyheptenoate Side Chain

The side chain bearing the 3R,5S stereochemistry and the E-alkene is synthesized using asymmetric synthesis techniques:

  • Enantioselective dihydroxylation of an appropriate heptenoate precursor to install the 3,5-dihydroxy groups.
  • Control of the E-configuration of the double bond is achieved by selective olefination methods such as Wittig or Horner–Wadsworth–Emmons reactions under stereoselective conditions.

Coupling and Esterification

The quinoline intermediate is coupled with the chiral side chain via carbon-carbon bond formation, often through palladium-catalyzed cross-coupling or nucleophilic substitution reactions. The final step involves esterification of the free acid with propanol under mild acidic or coupling reagent conditions to form the propyl ester without compromising stereochemical integrity.

Improved Process for High Purity Preparation

According to patent WO2010089770A2, an improved process has been developed to prepare highly pure (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate derivatives. Key features include:

  • Use of chiral catalysts or auxiliaries to enhance stereoselectivity.
  • Optimized reaction conditions to minimize side reactions and impurities.
  • Purification steps such as crystallization or chromatographic techniques to achieve purity >98%.

Data Table: Summary of Preparation Parameters

Step Reaction Type Key Reagents/Conditions Outcome Notes
1 Quinoline synthesis Modified Skraup/Friedländer, cyclopropyl organometallics Substituted quinoline intermediate Regioselective substitution critical
2 Asymmetric dihydroxylation OsO4 or Sharpless-type catalysts 3R,5S-dihydroxyheptenoate precursor High enantioselectivity required
3 Olefination Wittig or Horner–Wadsworth–Emmons E-alkene configuration Stereoselective control essential
4 Coupling Pd-catalyzed cross-coupling or nucleophilic substitution Coupled intermediate Mild conditions to preserve stereochemistry
5 Esterification Propanol, acid catalyst or coupling agents Final propyl ester Avoid racemization

Research Findings and Analytical Data

  • Purity levels of the final compound are typically above 95%, with some processes achieving 98% purity as per patent disclosures.
  • Stereochemical integrity is confirmed by chiral HPLC and NMR spectroscopy.
  • The molecular weight is 463.5 g/mol, consistent with the propyl ester form.
  • The compound’s structure and stereochemistry are verified by InChI and SMILES descriptors, supporting the synthetic route’s success.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and what methodologies are recommended for ensuring stereochemical purity?

  • Methodological Answer: The synthesis requires precise control over the stereocenters (3R,5S) and the E-configuration of the hept-6-enoate moiety. A multi-step approach involving asymmetric catalysis (e.g., Sharpless dihydroxylation) or chiral auxiliary-mediated synthesis is recommended. For example, describes palladium-catalyzed cross-coupling for quinoline derivatives, which could be adapted. Post-synthesis, chiral HPLC (e.g., using amylose-based columns) or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) should verify stereochemical integrity .

Q. How can researchers confirm the structural identity of this compound, particularly the quinolin-3-yl and fluorophenyl substituents?

  • Methodological Answer: Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns with 2D NMR (¹H-¹³C HSQC, HMBC) to map connectivity. For example, ¹H-NMR signals at δ 6.72–7.75 ppm () are characteristic of fluorophenyl and quinoline protons. Fluorine-19 NMR can further validate the 4-fluorophenyl group (distinct singlet near δ -115 ppm) .

Advanced Research Questions

Q. What metabolic pathways are predicted for this compound, and how can its stability under physiological conditions be assessed?

  • Methodological Answer: In vitro metabolic studies using liver microsomes (human or rodent) with LC-MS/MS can identify phase I/II metabolites. highlights a metabolite with a carboxylic acid group (7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid), suggesting esterase-mediated hydrolysis. Accelerated stability testing (e.g., pH 1–10 buffers, 40°C/75% RH) with HPLC-UV monitoring can assess degradation pathways .

Q. How do steric and electronic effects of the cyclopropyl and fluorophenyl groups influence binding to biological targets?

  • Methodological Answer: Computational docking (e.g., AutoDock Vina) combined with alanine scanning mutagenesis of putative targets (e.g., kinases or GPCRs) can evaluate interactions. The cyclopropyl group’s rigidity may enhance binding pocket occupancy, while the fluorophenyl moiety’s electron-withdrawing effects could modulate π-π stacking ( ). SAR studies using analogs with substituted phenyl/cyclopropyl groups are critical .

Q. What strategies are effective for resolving conflicting spectral data (e.g., NOE vs. X-ray) for the E-configuration of the hept-6-enoate chain?

  • Methodological Answer: Discrepancies between NOE (nuclear Overhauser effect) and X-ray data require cross-validation. For NOE, irradiate the vinyl proton (δ ~6.5 ppm) and observe enhancements in adjacent groups. Single-crystal X-ray diffraction remains the gold standard; if crystals are inaccessible, DFT-based NMR chemical shift calculations (e.g., using Gaussian) can resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.